molecular formula C18H16N4O2 B11054691 6-Imino-1,8,8-trimethyl-3-phenyl-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile

6-Imino-1,8,8-trimethyl-3-phenyl-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile

Cat. No.: B11054691
M. Wt: 320.3 g/mol
InChI Key: DKSBBZLZWIFBSR-UHFFFAOYSA-N
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Description

6-Imino-1,8,8-trimethyl-3-phenyl-2,7-dioxabicyclo[321]octane-4,4,5-tricarbonitrile is a complex organic compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Imino-1,8,8-trimethyl-3-phenyl-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile typically involves a domino reaction. This method allows for the efficient construction of the bicyclic core with high diastereoselectivity. The reaction generally starts with tetracyanoethyl ketones and involves the use of aldehydes in a dilute aqueous acetic acid medium .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, as well as scaling up the reaction from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

6-Imino-1,8,8-trimethyl-3-phenyl-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce nitrile groups to amines.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.

    Substitution: Common reagents include halogens and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could yield amines.

Scientific Research Applications

6-Imino-1,8,8-trimethyl-3-phenyl-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 6-Imino-1,8,8-trimethyl-3-phenyl-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Imino-1,8,8-trimethyl-3-phenyl-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its ability to form stable, diastereoselective structures makes it particularly valuable in synthetic chemistry.

Properties

Molecular Formula

C18H16N4O2

Molecular Weight

320.3 g/mol

IUPAC Name

6-imino-1,8,8-trimethyl-3-phenyl-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile

InChI

InChI=1S/C18H16N4O2/c1-15(2)16(3)23-13(12-7-5-4-6-8-12)17(9-19,10-20)18(15,11-21)14(22)24-16/h4-8,13,22H,1-3H3

InChI Key

DKSBBZLZWIFBSR-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(OC(C(C1(C(=N)O2)C#N)(C#N)C#N)C3=CC=CC=C3)C)C

Origin of Product

United States

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